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molecular formula C9H13N3OS B8655426 N-(5-methyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxamide

N-(5-methyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxamide

Cat. No. B8655426
M. Wt: 211.29 g/mol
InChI Key: UZGKFUMRNMBOJH-UHFFFAOYSA-N
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Patent
US08383657B2

Procedure details

A solution of 5-methylthiazol-2-amine (4.8 g, 42 mmol), N,N-carbonyldiimidazole (9.8 g, 61 mmol), and 4-dimethylaminopyridine (0.1 g, 1.0 mmol) in tetrahydrofuran (90 mL) was heated at 65° C. for 6 hours. Pyrrolidine (5.1 mL, 61 mmol) was then added and heating was continued at 65° C. for 48 hours. The mixture was concentrated, and the residue was diluted with methanol and then triturated with diethyl ether. The solids were collected by filtration, washed with diethyl ether, and recrystallized from ethyl acetate to give the title compound.
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
5.1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:6][C:5]([NH2:7])=[N:4][CH:3]=1.C1N=CN([C:13]([N:15]2[CH:19]=N[CH:17]=[CH:16]2)=[O:14])C=1.N1CCC[CH2:21]1>CN(C)C1C=CN=CC=1.O1CCCC1>[CH3:1][C:2]1[S:6][C:5]([NH:7][C:13]([N:15]2[CH2:16][CH2:17][CH2:21][CH2:19]2)=[O:14])=[N:4][CH:3]=1

Inputs

Step One
Name
Quantity
4.8 g
Type
reactant
Smiles
CC1=CN=C(S1)N
Name
Quantity
9.8 g
Type
reactant
Smiles
C1=CN(C=N1)C(=O)N2C=CN=C2
Name
Quantity
0.1 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Name
Quantity
90 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
5.1 mL
Type
reactant
Smiles
N1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heating
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
ADDITION
Type
ADDITION
Details
the residue was diluted with methanol
CUSTOM
Type
CUSTOM
Details
triturated with diethyl ether
FILTRATION
Type
FILTRATION
Details
The solids were collected by filtration
WASH
Type
WASH
Details
washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
recrystallized from ethyl acetate

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
CC1=CN=C(S1)NC(=O)N1CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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